rac-(2R,4S)-4-benzylpiperidine-2-carboxylic acid hydrochloride, cis
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Overview
Description
rac-(2R,4S)-4-benzylpiperidine-2-carboxylic acid hydrochloride, cis is a chiral compound with significant applications in various fields of scientific research. This compound is known for its unique stereochemistry and is often used in the synthesis of pharmaceuticals and other biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(2R,4S)-4-benzylpiperidine-2-carboxylic acid hydrochloride, cis typically involves the diastereoselective synthesis of the piperidine ring. One common method includes the use of zinc and magnesium enolates to achieve high diastereoselectivity during the ring closure reaction . The reaction conditions often involve controlled temperatures and specific solvents to ensure the desired stereochemistry is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar diastereoselective methods. The process is optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets the required specifications for research and pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
rac-(2R,4S)-4-benzylpiperidine-2-carboxylic acid hydrochloride, cis undergoes various types of chemical reactions, including:
Oxidation: This reaction can be used to introduce functional groups or modify existing ones.
Reduction: Often used to reduce ketones or aldehydes to alcohols.
Substitution: Commonly involves nucleophilic substitution reactions to replace specific functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic or basic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) are used under various conditions depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility in synthesis.
Scientific Research Applications
rac-(2R,4S)-4-benzylpiperidine-2-carboxylic acid hydrochloride, cis is widely used in scientific research due to its unique properties. Some applications include:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its potential interactions with biological systems and its role in enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical drugs.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of rac-(2R,4S)-4-benzylpiperidine-2-carboxylic acid hydrochloride, cis involves its interaction with specific molecular targets. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. It may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- rac-(2R,4S)-2-phenylpiperidine-4-carboxylic acid hydrochloride
- rac-(2R,4S)-4-ethylpiperidine-2-carboxylic acid hydrochloride
Uniqueness
rac-(2R,4S)-4-benzylpiperidine-2-carboxylic acid hydrochloride, cis is unique due to its specific stereochemistry and the presence of a benzyl group. This structural feature distinguishes it from other similar compounds and contributes to its unique chemical and biological properties.
Properties
CAS No. |
2679950-61-7 |
---|---|
Molecular Formula |
C13H18ClNO2 |
Molecular Weight |
255.7 |
Purity |
95 |
Origin of Product |
United States |
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